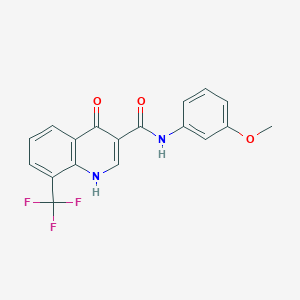

4-hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide” is a quinoline derivative. Quinolines are a class of organic compounds with a benzene ring fused to a pyridine ring. They are important in the field of medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would consist of a quinoline core with a hydroxy group at the 4-position, a trifluoromethyl group at the 8-position, and a carboxamide group at the 3-position with a methoxyphenyl group attached to the nitrogen of the carboxamide .

Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the functional groups present. For instance, the carboxamide could undergo hydrolysis, and the aromatic rings could participate in electrophilic aromatic substitution .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. It would likely be a solid at room temperature, and its solubility would depend on the polarity of the solvent .

Aplicaciones Científicas De Investigación

Polymorphic Modifications and Diuretic Properties

4-hydroxy-N-(3-methoxyphenyl)-8-(trifluoromethyl)quinoline-3-carboxamide and similar compounds have been investigated for their diuretic properties. For instance, a related compound, 6-Hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide, has shown strong diuretic properties, potentially serving as a new remedy for hypertension. This compound exhibits two polymorphic modifications with distinct crystal packing, indicating diverse structural features which could influence its diuretic effectiveness (Shishkina et al., 2018).

Antiproliferative Activity and Kinase Inhibition

Compounds structurally related to this compound have been evaluated for their antiproliferative activity against various cancer cell lines. A study on novel 4-(2-fluorophenoxy)quinoline derivatives revealed moderate to excellent antiproliferative activity, demonstrating the potential of quinoline derivatives in cancer treatment (Li et al., 2013).

Applications in Prostate Cancer Treatment

A specific derivative, tasquinimod (4-Hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydroquinoline-3-carboxamide), is currently in phase III clinical trials for treating metastatic prostate cancer. Its structural characteristics, like the near-planar quinoline unit and the orientation of its carboxamide side chain, play a crucial role in its medicinal properties (Akinboye et al., 2014).

Antibacterial and Antifungal Properties

Quinoline derivatives, including those structurally similar to this compound, have been explored for their potential antibacterial and antifungal activities. A study synthesizing various pyrazolo[3,4-d]pyrimidine derivatives highlighted their effectiveness against a range of bacterial and fungal strains, indicating the broader application of quinoline compounds in antimicrobial therapies (Holla et al., 2006).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(3-methoxyphenyl)-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O3/c1-26-11-5-2-4-10(8-11)23-17(25)13-9-22-15-12(16(13)24)6-3-7-14(15)18(19,20)21/h2-9H,1H3,(H,22,24)(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLVDSULZPUPPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(=O)C2=CNC3=C(C2=O)C=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2691377.png)

![Ethyl 2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2691378.png)

![N-benzyl-3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2691381.png)

![(2-(methylthio)-1H-benzo[d]imidazol-1-yl)(4-(piperidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2691382.png)

![N-benzyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2691386.png)

![N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2691387.png)

![Methyl 2'-methoxy-5'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B2691390.png)

![(3Ar,6aR)-5-methyl-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2691394.png)

![2-({1-ethyl-6-[(4-methoxyphenyl)methyl]-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2691396.png)